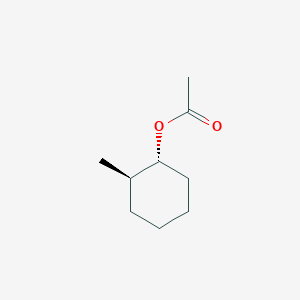

trans-2-Methylcyclohexyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15288-15-0 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

[(1R,2R)-2-methylcyclohexyl] acetate |

InChI |

InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1 |

InChI Key |

AKIIJALHGMKJEJ-VXNVDRBHSA-N |

SMILES |

CC1CCCCC1OC(=O)C |

Isomeric SMILES |

C[C@@H]1CCCC[C@H]1OC(=O)C |

Canonical SMILES |

CC1CCCCC1OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselectivity Control in Trans 2 Methylcyclohexyl Acetate Production

Direct Esterification Routes to trans-2-Methylcyclohexyl Acetate (B1210297)

Direct esterification involves the reaction of 2-methylcyclohexanol (B165396) with an acetylating agent, typically acetic acid or acetic anhydride (B1165640). google.comgoogle.com This approach is favored for its straightforward nature.

Catalytic Esterification Processes (e.g., Sulfonic Acid Cation Exchange Resin Catalysis)

Catalytic esterification enhances the reaction rate and yield. A notable method employs a sulfonic acid cation exchange resin, such as polystyrene sulfonic acid, as a catalyst. google.com This solid acid catalyst offers advantages over traditional liquid acids like sulfuric acid by simplifying catalyst removal and reducing corrosive effects. In a typical process, 2-methylcyclohexanol and acetic acid are reacted in the presence of the resin. The use of catalysts like NaHSO4 has also been reported, yielding significant amounts of the desired product. globethesis.com

Solvent-Free Esterification Techniques and Process Optimization

To enhance efficiency and reduce environmental impact, solvent-free esterification methods have been developed. google.com These techniques eliminate the need for an organic solvent, which in turn simplifies the purification process and reduces energy consumption. A key aspect of optimizing this process is the removal of water, a byproduct of the esterification, to shift the reaction equilibrium towards the product side. This is often achieved through vacuum distillation during the reaction.

| Parameter | Value/Condition | Source |

| Reactant Molar Ratio (2-methylcyclohexanol:acetic acid) | 1:1.2–1.5 | google.com |

| Catalyst | Sulfonic acid cation exchange resin | google.com |

| Temperature | 80–150°C (optimized at 100–120°C) | google.com |

| Reaction Time | 2–3 hours to reach equilibrium | |

| Post-reaction vacuum | -0.05 to -0.1 MPa | google.com |

Multi-Step Synthesis from Precursors

An alternative to direct esterification is a multi-step approach that begins with more readily available precursors. This is particularly relevant when integrating the synthesis into a larger chemical process.

Hydrogenation of Aromatic Precursors (e.g., o-Cresol) to 2-Methylcyclohexanol

The synthesis often commences with the hydrogenation of o-cresol (B1677501) to produce 2-methylcyclohexanol. google.comglobethesis.com This reaction is typically carried out using a catalyst like Raney nickel. globethesis.com The process involves dissolving o-cresol in a suitable solvent, such as methylcyclohexane, and then introducing hydrogen gas under pressure. google.com This method can achieve high transformation efficiency and yield of 2-methylcyclohexanol.

| Parameter | Value/Condition | Source |

| Catalyst | Raney Ni | globethesis.com |

| Temperature | 140°C | globethesis.com |

| Pressure | 5 bar | globethesis.com |

| Reaction Time | 6 hours | globethesis.com |

| Conversion of o-cresol | up to 97% | globethesis.com |

| Selectivity to 2-methylcyclohexanol | 100% | globethesis.com |

Esterification of 2-Methylcyclohexanol with Acetic Acid or Derivatives

Following the hydrogenation, the resulting 2-methylcyclohexanol is esterified. google.comglobethesis.com This step is similar to the direct esterification process, where 2-methylcyclohexanol is reacted with acetic acid in the presence of an esterification catalyst. google.com To drive the reaction to completion, the temperature may be controlled in stages, particularly during the addition of acetic acid. google.com

Stereoselective Synthesis and Isomeric Control

The production of 2-methylcyclohexyl acetate invariably yields a mixture of cis and trans diastereomers. The relative orientation of the methyl group and the acetate group on the cyclohexane (B81311) ring defines these isomers and significantly influences their physical and chemical properties. Consequently, developing synthetic strategies that favor the formation of the desired trans isomer is a primary objective in its manufacturing.

Strategies for Enhanced trans-Isomer Selectivity in Synthetic Pathways

The most common industrial synthesis of 2-methylcyclohexyl acetate begins with the hydrogenation of o-cresol to produce 2-methylcyclohexanol, which is then esterified with acetic acid. google.com The hydrogenation step typically yields a mixture of cis- and trans-2-methylcyclohexanol. The final ratio of trans- to cis-2-methylcyclohexyl acetate is heavily dependent on the isomeric composition of this alcohol precursor and the conditions of the subsequent esterification.

Strategies to enhance trans-isomer selectivity often involve the principles of kinetic resolution. In this approach, one diastereomer of the starting alcohol reacts faster than the other. Enzyme-catalyzed reactions are particularly effective for this purpose. For instance, lipase-catalyzed acylation can selectively convert one isomer, allowing the other to be separated. Dynamic kinetic resolution (DKR) is an advanced form of this strategy where the slower-reacting alcohol isomer is continuously converted to the faster-reacting one in situ. This is often achieved by combining an enzymatic acylation catalyst with a metal-based racemization catalyst, such as a ruthenium complex, which can theoretically enable the conversion of the entire racemic or diastereomeric mixture into a single desired ester isomer. mdpi.com

Formation of trans-2-Methylcyclohexyl Acetate via Acetolysis of Specific Precursors (e.g., 4-methyl-5-hexenyl derivatives)

The synthesis of substituted cyclohexyl derivatives through the cyclization of unsaturated acyclic precursors is a fundamental strategy in organic chemistry. However, the specific formation of this compound via the acetolysis (cleavage by acetic acid) of 4-methyl-5-hexenyl derivatives is not extensively documented in readily available literature.

Mechanistically, such a reaction would involve the protonation of the alkene, followed by an intramolecular cyclization to form a secondary carbocation. The stereochemical outcome would depend on the transition state geometry of the cyclization and the subsequent trapping of the carbocation by an acetate nucleophile. A related, more studied process is the solvolysis of 2-methylcyclohexyl derivatives, such as tosylates. whiterose.ac.uksigmaaldrich.com In these reactions, the departure of a leaving group generates a carbocationic intermediate. The stereochemistry of the resulting acetate product (inversion vs. retention of configuration) is governed by whether the reaction proceeds through a discrete carbocation (S_N1 mechanism) or a backside attack (S_N2 mechanism), with the former often leading to a mixture of isomers. whiterose.ac.uk

Impact of Precursor Conformation on Stereochemical Outcome in Esterification

The stereochemical outcome of the esterification of 2-methylcyclohexanol is directly influenced by the conformational equilibrium of the cyclohexane ring. The precursor, 2-methylcyclohexanol, exists as two diastereomers: cis and trans. Each of these can exist in two chair conformations.

trans-2-Methylcyclohexanol : The most stable conformation has both the methyl and hydroxyl groups in equatorial positions (diequatorial). The alternative diaxial conformation is highly disfavored due to steric strain.

cis-2-Methylcyclohexanol : The two chair conformations are of similar energy, with one having an axial methyl group and an equatorial hydroxyl group, and the other having an equatorial methyl and an axial hydroxyl group.

Esterification reactions, particularly under kinetic control, are sensitive to steric hindrance. The equatorial hydroxyl group in the stable trans-isomer is more accessible to the acylating agent than the more hindered axial hydroxyl group of the cis-isomer. Therefore, esterification of a cis/trans mixture of 2-methylcyclohexanols will generally proceed faster for the trans isomer, leading to an enrichment of this compound. The thermodynamic equilibrium also favors the trans product, as it is the more stable isomer with both bulky substituents in the equatorial position, minimizing steric interactions.

Control of Stereoselectivity in Acylation Reactions of Substituted Cyclohexanols

Significant control over stereoselectivity can be achieved by choosing the appropriate acylation method and catalyst. While standard acid-catalyzed esterification provides some selectivity based on thermodynamic stability, more advanced methods offer greater control.

Enzyme-catalyzed kinetic resolution is a powerful tool for separating enantiomers or diastereomers of secondary alcohols. Lipases, such as Novozyme® 435 (immobilized Candida antarctica lipase (B570770) B), are widely used for the enantioselective acylation of secondary alcohols. mdpi.com In the context of a racemic mixture of (1R,2R)- and (1S,2S)-trans-2-methylcyclohexanol, a lipase could selectively acylate one enantiomer, leaving the other unreacted, allowing for their separation and the production of an enantiomerically pure acetate.

Non-enzymatic methods using chiral catalysts have also been developed. Chiral N-heterocyclic carbenes (NHCs) and derivatives of 4-(dimethylamino)pyridine (DMAP) can catalyze the highly enantioselective acylation of racemic secondary alcohols, offering an alternative to enzymatic methods. acs.orgacs.org These catalysts create a chiral environment around the reaction center, favoring the acylation of one enantiomer over the other.

| Catalyst System | Acylating Agent | Key Feature | Typical Application |

|---|---|---|---|

| Novozyme® 435 (Lipase) | Vinyl Acetate | High enantioselectivity through kinetic resolution. | Resolution of racemic alcohols. mdpi.com |

| Chiral N-Heterocyclic Carbenes (NHCs) | Vinyl Diphenylacetate | Non-enzymatic catalyst for highly enantioselective transesterification. | Asymmetric synthesis of chiral esters. acs.org |

| Ruthenium Complexes + Lipase | Various | Enables dynamic kinetic resolution (DKR) for theoretical 100% yield of one enantiomer. | Racemization of the slow-reacting alcohol isomer in tandem with enzymatic acylation. mdpi.com |

| Chiral DMAP Derivatives | Acid Anhydrides | Non-enzymatic kinetic resolution of benzylic and other secondary alcohols. | Synthesis of enantiomerically enriched esters. acs.org |

Investigations into Diastereoselectivity Reversal Catalyzed by Achiral Species

The reversal of inherent diastereoselectivity, where a catalyst favors the formation of the thermodynamically less stable product (in this case, the cis isomer), is a challenging synthetic problem. For the acylation of 2-methylcyclohexanol, the trans product is favored by both steric accessibility (kinetic factor) and product stability (thermodynamic factor). Reversing this preference using a simple achiral catalyst is not a commonly reported or straightforward strategy. Such transformations typically require complex substrate control or specifically designed catalysts that can override the intrinsic steric and electronic preferences of the substrate, and investigations into this phenomenon for 2-methylcyclohexyl acetate production are not prominent in the scientific literature.

Transesterification Approaches for Ester Synthesis

Transesterification is an alternative and viable method for the synthesis of 2-methylcyclohexyl acetate. This process involves the reaction of 2-methylcyclohexanol with a different acetate ester, such as n-butyl acetate or ethyl acetate, in the presence of a catalyst. google.com The equilibrium reaction produces 2-methylcyclohexyl acetate and the alcohol corresponding to the starting ester (e.g., n-butanol or ethanol).

To drive the reaction towards the desired product, the alcohol byproduct is typically removed from the reaction mixture as it is formed, often by distillation. google.combiofueljournal.com This continuous removal shifts the equilibrium according to Le Châtelier's principle, allowing for high conversion of the 2-methylcyclohexanol.

A variety of catalysts can be employed, including homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous solid acid catalysts such as sulfonated ion-exchange resins (e.g., Amberlyst) or silica-supported sulfonic acid. biofueljournal.comgoogle.comscielo.br Heterogeneous catalysts are often preferred in industrial settings as they can be easily separated from the reaction mixture and potentially reused. mdpi.com The efficiency of the transesterification process depends on several factors, including the molar ratio of reactants, catalyst concentration, reaction temperature, and the efficiency of byproduct removal.

| Parameter | Condition Range/Example | Impact on Reaction |

|---|---|---|

| Reactant Molar Ratio (Acetate:Alcohol) | 4:1 to 10:1 | Using the acetate ester in large excess shifts the equilibrium to favor product formation. scielo.br |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic acid, Amberlyst-15 | Acid catalysts protonate the carbonyl group of the starting ester, making it more electrophilic for attack by the alcohol. scielo.br |

| Catalyst Loading | 2-5 wt% of reactants | Higher loading can increase reaction rate, but may also lead to side reactions. biofueljournal.com |

| Temperature | 70-120 °C | Higher temperatures increase the reaction rate but must be controlled to allow for selective removal of the alcohol byproduct. biofueljournal.comscielo.br |

| Byproduct Removal | Distillation / Azeotropic Distillation | Continuous removal of ethanol (B145695) or butanol is crucial for driving the reaction to completion. biofueljournal.com |

Synthesis of Isotopically Labeled Variants for Mechanistic Probing

The synthesis of isotopically labeled versions of this compound* is a crucial technique for delving into the intricate details of its reaction mechanisms. By selectively replacing certain atoms with their heavier isotopes (e.g., hydrogen with deuterium (B1214612), carbon-12 with carbon-13, or oxygen-16 with oxygen-18), researchers can trace the fate of these atoms throughout a chemical transformation. This powerful tool, known as isotopic labeling, provides invaluable insights into reaction pathways, transition state structures, and kinetic isotope effects.

The synthesis of these labeled variants typically involves the use of commercially available isotopically enriched starting materials or the development of a synthetic route that incorporates the isotope at a specific position. The choice of isotope and its location within the molecule is dictated by the specific mechanistic question being investigated.

For instance, to study the mechanism of hydrolysis or esterification of this compound, oxygen-18 (¹⁸O) labeling is particularly informative. By conducting the esterification of trans-2-methylcyclohexanol with acetic anhydride enriched with ¹⁸O in the carbonyl oxygen, one can determine whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage. Subsequent analysis of the products of hydrolysis, typically by mass spectrometry, can reveal the location of the ¹⁸O label, thereby elucidating the reaction pathway.

Similarly, deuterium (D or ²H) labeling is extensively used to probe kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with the light isotope to the rate constant with the heavy isotope (kH/kD). A primary KIE greater than 1 is often indicative of the C-H bond being broken in the rate-determining step of the reaction. For this compound*, deuteration at the C1 or C2 position of the cyclohexyl ring, or on the methyl group, could be used to investigate mechanisms of elimination reactions, such as pyrolysis, or oxidation reactions.

The synthesis of a deuterated variant could be achieved by reducing a precursor ketone with a deuterated reducing agent like sodium borodeuteride (NaBD₄), followed by acetylation. Alternatively, H/D exchange reactions under specific catalytic conditions can be employed to introduce deuterium at desired positions.

The following table illustrates the types of isotopically labeled this compound* that could be synthesized and the mechanistic insights they could provide.

| Isotopically Labeled Variant | Potential Synthetic Precursor | Mechanistic Application | Analytical Technique |

| trans-2-Methylcyclohexyl [¹⁸O₂]acetate | Acetic anhydride-¹⁸O₂ | Elucidating ester hydrolysis/formation mechanisms | Mass Spectrometry |

| trans-1-Deuterio-2-methylcyclohexyl acetate | 1-Deuterio-2-methylcyclohexanol | Studying kinetic isotope effects in elimination reactions | Gas Chromatography, NMR Spectroscopy |

| trans-2-Deuterio-2-methylcyclohexyl acetate | 2-Deuterio-2-methylcyclohexanone | Investigating mechanisms involving C-H bond cleavage at C2 | Kinetic Studies, Mass Spectrometry |

| trans-2-(Trideuteriomethyl)cyclohexyl acetate | (Trideuteriomethyl)magnesium iodide | Probing steric and electronic effects of the methyl group | NMR Spectroscopy, Kinetic Analysis |

Detailed Research Findings:

While specific, in-depth research focused solely on the synthesis of isotopically labeled this compound* for mechanistic probing is not extensively documented in publicly available literature, the principles are well-established and widely applied to analogous systems. For example, studies on the pyrolysis of other esters, such as 1-phenylethyl acetate, have utilized deuterium labeling to determine the nature of the transition state. In these studies, a significant primary kinetic isotope effect was observed when the hydrogen alpha to the phenyl group was replaced by deuterium, supporting a concerted Eᵢ elimination mechanism.

By analogy, a study on the pyrolysis of trans-1-deuterio-2-methylcyclohexyl acetate* would be expected to yield a significant kH/kD value if the C1-H bond is broken in the rate-determining step. The magnitude of this KIE would provide information about the symmetry of the transition state.

Furthermore, ¹⁸O-labeling studies on the hydrolysis of various esters have been fundamental in confirming the acyl-oxygen cleavage mechanism under both acidic and basic conditions for most simple esters. It is highly probable that this compound* would follow this established pattern, and an isotopic labeling experiment using H₂¹⁸O during hydrolysis would confirm this by showing the incorporation of ¹⁸O into the resulting acetic acid and not the trans-2-methylcyclohexanol*.

The table below presents hypothetical data from a kinetic study on the pyrolysis of deuterated this compound*, illustrating the type of results that would be obtained and their interpretation.

| Compound | Rate Constant (k) at 400°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Mechanistic Interpretation |

| This compound | 3.2 x 10⁻⁴ | - | Baseline rate |

| trans-1-Deuterio-2-methylcyclohexyl acetate | 1.5 x 10⁻⁴ | 2.13 | C1-H bond cleavage is part of the rate-determining step, suggesting a concerted elimination. |

| trans-2-Deuterio-2-methylcyclohexyl acetate | 3.1 x 10⁻⁴ | 1.03 | A small secondary KIE, indicating a change in hybridization at C2 in the transition state. |

These examples underscore the power of isotopic labeling in providing definitive evidence for reaction mechanisms, a level of detail that is often unattainable through other methods.

Stereochemical and Conformational Investigations of Trans 2 Methylcyclohexyl Acetate

Configurational Assignment and Proof of the trans-Isomer

The designation of an isomer as trans refers to the relative orientation of substituents on a cyclic structure. In the case of trans-2-Methylcyclohexyl acetate (B1210297), the methyl group and the acetate group are located on opposite sides of the cyclohexane (B81311) ring. uou.ac.in This is in contrast to the cis-isomer, where both substituents would be on the same side. The specific stereochemistry of the trans isomer significantly influences its physical properties and chemical reactivity compared to its cis counterpart.

The synthesis of 2-methylcyclohexyl acetate often begins with the hydrogenation of ortho-cresol, which yields 2-methylcyclohexanol (B165396). google.com This alcohol precursor exists as a mixture of cis and trans isomers. Subsequent esterification with acetic acid produces the corresponding acetate esters. google.com It has been noted that due to greater steric hindrance in the cis configuration of 2-methylcyclohexanol, the rate of esterification is slower for the cis-isomer. google.com

One method to confirm the trans configuration involves analyzing the products of elimination reactions, such as pyrolysis. The pyrolysis of pure trans-2-methylcyclohexyl acetate predominantly yields 3-methylcyclohexene, with only trace amounts of 1-methylcyclohexene. acs.org This outcome is consistent with a concerted elimination mechanism that requires a specific spatial relationship between the departing groups, which is fulfilled in the trans isomer. acs.orgrsc.org

Conformational Analysis of the Cyclohexyl Ring System

Equilibrium between Chair Conformations and Associated Steric Interactions

The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angle and torsional strain. fiveable.melibretexts.org For a substituted cyclohexane like this compound, the ring can exist in two different chair conformations that are in rapid equilibrium through a process called ring-flipping. masterorganicchemistry.com During this interconversion, axial substituents become equatorial, and equatorial substituents become axial. fiveable.memasterorganicchemistry.com

The stability of each chair conformation is largely determined by steric interactions, particularly 1,3-diaxial interactions. fiveable.melibretexts.org These are repulsive forces between an axial substituent and the axial hydrogen atoms located on the same side of the ring, three carbons away. libretexts.org Conformations that minimize these steric clashes are lower in energy and therefore more populated at equilibrium. libretexts.org For trans-1,2-disubstituted cyclohexanes, one chair conformation will have both substituents in axial positions (diaxial), while the other will have both in equatorial positions (diequatorial). youtube.comlibretexts.org The diequatorial conformation is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions. libretexts.orgyoutube.com

Analysis of Equatorial versus Axial Preferences of Methyl and Acetate Substituents

Substituents on a cyclohexane ring generally prefer to occupy the more spacious equatorial position to avoid the steric strain associated with the axial position. fiveable.melibretexts.orgpearson.com The energetic preference for a substituent to be in the equatorial position versus the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the two conformations. wikipedia.orgmasterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. wikipedia.org

For the methyl group, the A-value is approximately 1.7 to 1.8 kcal/mol. fiveable.melibretexts.orglibretexts.org This energy difference arises from two 1,3-diaxial interactions with hydrogen atoms, each contributing about 0.9 kcal/mol of strain. masterorganicchemistry.com The A-value for an acetate group (OAc) is lower, around 0.7 kcal/mol. ubc.ca This indicates that the methyl group is considered "bulkier" in this context and has a stronger preference for the equatorial position than the acetate group. libretexts.org In this compound, the conformation where both the larger methyl group and the acetate group are in equatorial positions is the most stable. libretexts.orgyoutube.com

Table 1: A-Values for Common Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.7 - 1.8 fiveable.melibretexts.orglibretexts.org |

| -OAc (Acetate) | 0.7 ubc.ca |

| -OH (Hydroxyl) | 0.6 - 0.9 masterorganicchemistry.comubc.ca |

| -Br (Bromo) | 0.2 - 0.7 masterorganicchemistry.comubc.ca |

| -Cl (Chloro) | 0.4 - 0.5 fiveable.meubc.ca |

| -F (Fluoro) | 0.24 libretexts.orgubc.ca |

| -CH(CH₃)₂ (Isopropyl) | 2.2 fiveable.melibretexts.org |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 wikipedia.orglibretexts.org |

Relationship between Molecular Stereochemistry and Reactivity Profiles

The stereochemistry of this compound has a profound impact on its chemical reactivity, particularly in reactions where the geometry of the transition state is critical.

One illustrative example is the pyrolysis of cyclohexyl acetates. This reaction proceeds through a concerted, cyclic transition state (Ei mechanism) where the acetate group acts as an internal base, abstracting a hydrogen atom from an adjacent carbon. acs.orgrsc.org For this to occur, the hydrogen atom and the acetate group must be in a syn-coplanar arrangement. In the chair conformation of a cyclohexane ring, this geometric requirement is met when the acetate group and a hydrogen on an adjacent carbon are in a cis relationship. In the case of this compound, the most stable diequatorial conformer does not have the correct geometry for this type of elimination. However, the less stable diaxial conformer does. The pyrolysis of this compound proceeds to give almost exclusively 3-methylcyclohexene. acs.org This product results from the elimination of a hydrogen from the methyl-substituted carbon, a pathway that is sterically favored in the required transition state.

Another reaction sensitive to stereochemistry is saponification, the hydrolysis of an ester in the presence of a base. researchgate.netresearchgate.net The rate of saponification can be influenced by the steric environment around the ester group. Generally, equatorial ester groups are more accessible to the incoming nucleophile (hydroxide ion) than sterically hindered axial ester groups. Therefore, the saponification rate of the diequatorial conformer of this compound would be expected to be faster than that of an isomer where the acetate group is forced into an axial position. Studies on various substituted esters have consistently shown that steric hindrance plays a significant role in the kinetics of saponification. lookchem.com

Mechanistic Studies of Chemical Transformations Involving Trans 2 Methylcyclohexyl Acetate

Thermal Decomposition and Pyrolysis Mechanisms

The gas-phase pyrolysis of esters, a classic unimolecular elimination reaction, has been a subject of extensive mechanistic investigation. The study of trans-2-Methylcyclohexyl acetate (B1210297), in particular, provides a clear window into the stereochemical and conformational requirements of this transformation.

Stereospecificity of Olefin Formation from Ester Pyrolysis

The pyrolysis of trans-2-Methylcyclohexyl acetate is a stereospecific reaction that proceeds via a cis-elimination pathway. This means that for the elimination to occur, the acetyl group and a hydrogen atom on an adjacent carbon must be in a syn-coplanar arrangement. In the context of the cyclohexane (B81311) ring, this stereochemical requirement dictates which of the possible olefinic products are formed. For the trans-isomer, this elimination is highly selective, leading predominantly to the formation of 3-Methylcyclohexene. This is because the hydrogen atom at the C6 position is the only one that can achieve a cis-axial relationship with the equatorial acetoxy group in the preferred conformation, a necessary arrangement for the cyclic transition state.

Elucidation of Quasi Six-Membered Ring Transition States in Pyrolysis

The mechanism of ester pyrolysis involves a concerted process that proceeds through a quasi six-membered cyclic transition state. In this transition state, the carbonyl oxygen of the acetate group acts as an intramolecular base, abstracting a proton from an adjacent carbon atom. Simultaneously, the C-O bond of the ester cleaves, and a new C-C pi bond is formed, resulting in the corresponding olefin and acetic acid. This cyclic arrangement explains the requirement for cis-geometry between the leaving group and the abstracted proton. The planarity of this six-membered ring is a key feature, influencing the activation energy and the stereochemical outcome of the reaction.

Characterization of Olefinic Products (e.g., 1-Methylcyclohexene, 3-Methylcyclohexene)

The pyrolysis of this compound yields a mixture of two primary olefinic products: 1-Methylcyclohexene and 3-Methylcyclohexene. However, the distribution of these products is not equal and is dictated by the stereochemical constraints of the cis-elimination mechanism. The major product is 3-Methylcyclohexene, resulting from the abstraction of a hydrogen atom from the carbon atom of the cyclohexane ring that is not substituted with the methyl group (C6). The formation of 1-Methylcyclohexene is the minor pathway and arises from the elimination involving a hydrogen atom from the carbon bearing the methyl group (C2).

| Reactant | Product | Yield (%) |

| This compound | 3-Methylcyclohexene | 96 |

| 1-Methylcyclohexene | 4 | |

| cis-2-Methylcyclohexyl acetate | 1-Methylcyclohexene | 63 |

| 3-Methylcyclohexene | 37 |

This table is based on data from the pyrolysis of cis- and trans-2-methylcyclohexyl acetates.

Comparative Mechanistic Investigations with cis-Isomer Pyrolysis

A comparative analysis of the pyrolysis of this compound with its cis-isomer provides further confirmation of the cis-elimination mechanism. The pyrolysis of cis-2-Methylcyclohexyl acetate also proceeds through a six-membered cyclic transition state but yields a different product distribution. In the case of the cis-isomer, the major product is 1-Methylcyclohexene. This is because in the most stable conformation of the cis-isomer, a hydrogen atom on the methyl-substituted carbon (C1) is in a favorable position for cis-elimination with the acetate group. The different product ratios observed in the pyrolysis of the trans- and cis-isomers underscore the profound influence of stereochemistry on the reaction pathway.

Radical Reactions and Formation Pathways

Beyond thermal decomposition, this compound can also be formed through radical-mediated pathways, highlighting the versatility of its chemical transformations.

Formation during Decomposition of Acetyl Peroxide in Olefinic Systems

The decomposition of acetyl peroxide in the presence of an olefin, such as cyclohexene, provides a pathway for the formation of this compound, albeit as a minor product. The thermal decomposition of acetyl peroxide generates acetoxy radicals (CH₃COO•) and subsequently methyl radicals (•CH₃) upon decarboxylation. These highly reactive species can then interact with the olefin.

The proposed mechanism involves the addition of a methyl radical to the double bond of cyclohexene, forming a methylcyclohexyl radical. This radical can then be trapped by an acetoxy radical to yield 2-methylcyclohexyl acetate. The formation of both cis and trans isomers is possible, with the relative amounts depending on the stereochemistry of the radical trapping step. This reaction demonstrates a method for the formation of C-C and C-O bonds in a single process, initiated by the decomposition of a peroxide.

Identification of Radical-Cage Products and Effects of Radical Scavengers

In chemical reactions that proceed through radical intermediates, the immediate environment surrounding the newly formed radicals plays a critical role in determining the product distribution. When a bond cleaves homolytically, the resulting radical pair is momentarily confined within a "cage" of surrounding solvent molecules. This phenomenon, known as the radical-cage effect, influences the reaction outcome by promoting the recombination of the radical pair before they can diffuse apart.

Products formed from the recombination of the original radical pair within this solvent cage are termed "in-cage" products. If the radicals escape this initial confinement, they can react with other species in the bulk solution or with each other, leading to "cage-escape" products. The efficiency of in-cage recombination versus cage escape is influenced by factors such as solvent viscosity and the lifetime of the radical pair.

Radical scavengers are chemical species intentionally added to a reaction mixture to intercept radicals that escape the solvent cage. These scavengers react rapidly and irreversibly with the free radicals, preventing them from participating in subsequent reactions. By analyzing the product distribution in the presence and absence of scavengers, researchers can differentiate between in-cage and cage-escape pathways. A decrease in the yield of a particular product upon addition of a scavenger suggests it is formed from cage-escaped radicals. Conversely, products whose yields are unaffected by scavengers are likely formed through an in-cage mechanism. While these principles are fundamental to understanding radical reactions, specific studies identifying radical-cage products from transformations involving this compound are not prominently available in existing literature.

Mechanistic Insights into Minor Isomer Formation during Synthetic Processes

The synthesis of this compound typically yields the trans isomer as the major product due to its greater thermodynamic stability. In its most stable chair conformation, both the methyl and acetate groups can occupy equatorial positions, minimizing steric strain. However, the formation of minor isomers, such as cis-2-methylcyclohexyl acetate, is often observed, pointing to competing mechanistic pathways.

The formation of stereoisomers during the synthesis of substituted cyclohexanes often involves nucleophilic attack on a carbocation or a related electrophilic intermediate, such as a protonated alcohol. For the 2-methylcyclohexyl system, this intermediate can be attacked from two different trajectories relative to the plane of the ring: equatorial or axial.

Equatorial attack, where the nucleophile approaches parallel to the plane of the ring, is generally sterically favored and leads to the formation of the thermodynamically stable trans product, where the new substituent is in an equatorial position. However, axial attack, where the nucleophile approaches from above or below the ring's plane, can also occur. For small nucleophiles, axial attack on cyclohexanone systems is a known and often favored pathway. reddit.comyoutube.com In the context of acetate formation, a competing axial attack on the 2-methylcyclohexyl intermediate would result in the formation of the cis isomer, where the acetate group is in an axial position relative to the methyl group in the initial product conformation. This pathway is generally less favorable due to greater steric hindrance, accounting for the cis isomer being a minor product. The stereospecificity of such nucleophilic substitution reactions dictates that the trajectory of the attack directly determines the stereochemical outcome. pearson.com

While cyclohexane derivatives exist predominantly in the low-energy chair conformation, they can access higher-energy conformers, such as the boat and twist-boat forms. libretexts.orgyoutube.com These conformers are typically intermediates in the process of ring-flipping. youtube.com Although they are significantly less stable than the chair conformation due to steric hindrance between "flagpole" hydrogens and torsional strain from eclipsed bonds, they can play a crucial role in specific reaction pathways. libretexts.orgyoutube.comyoutube.com

Kinetic Studies of Hydrolysis and Other Transformations

The catalytic hydrolysis of cyclohexyl acetate has been studied using ion-exchange resins. njtech.edu.cn The kinetics of this reaction were successfully described by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which is often applied to heterogeneous catalytic systems. This model accounts for the adsorption of reactants onto the catalyst surface. The key kinetic and thermodynamic parameters determined for this reaction are summarized in the table below. njtech.edu.cn

| Parameter | Value | Units |

| Pre-exponential Factor (A) | 9.532 × 10⁶ | mol/(g·min) |

| Activation Energy (Ea) | 60.94 | kJ/mol |

| Standard Reaction Enthalpy (ΔH°) | 21.85 | kJ/mol |

Data for the catalytic hydrolysis of cyclohexyl acetate over a D006 ion-exchange resin. njtech.edu.cn

The general mechanism for ester hydrolysis typically involves the nucleophilic attack of water on the carbonyl carbon, proceeding through a tetrahedral intermediate. nih.gov The rate-determining step can be either the formation or the breakdown of this intermediate. nih.gov

Advanced Spectroscopic and Analytical Techniques for Characterization of Trans 2 Methylcyclohexyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules. For trans-2-Methylcyclohexyl acetate (B1210297), NMR is crucial for confirming the trans configuration and for analyzing diastereomeric and enantiomeric compositions.

Application of Chiral Shift Reagents for Diastereomer Resolution

In the presence of a chiral environment, the NMR signals of enantiomers, which are otherwise indistinguishable, can be resolved. Chiral Shift Reagents (CSRs), typically lanthanide-based complexes, are employed to induce chemical shift differences between enantiomers by forming transient diastereomeric complexes. While specific studies on the application of CSRs to trans-2-Methylcyclohexyl acetate are not extensively documented, the principle remains a viable method for resolving its enantiomers. For instance, the use of europium-based CSRs has been effective in resolving the signals of various chiral alcohols and esters, allowing for the determination of enantiomeric excess. The interaction between the chiral lanthanide complex and the ester group of this compound would lead to the formation of two diastereomeric complexes, each with a unique magnetic environment, resulting in separate signals for the (1R,2R) and (1S,2S) enantiomers in the NMR spectrum.

Interpretation of Coupling Constants and Nuclear Overhauser Effect (NOE) Experiments for Spatial Arrangement

The trans stereochemistry of 2-methylcyclohexyl acetate is definitively confirmed through the analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) experiments. The chair conformation of the cyclohexane (B81311) ring is the most stable, and in the trans isomer, the methyl and acetate groups can be either in a diequatorial (e,e) or a diaxial (a,a) arrangement. The diequatorial conformation is generally more stable.

The coupling constants between adjacent protons are highly dependent on the dihedral angle between them. In a diequatorial conformation of this compound, the proton at C1 (methine proton adjacent to the acetate group) and the proton at C2 (methine proton adjacent to the methyl group) would both be in axial positions. The coupling between these two axial protons would result in a large coupling constant (typically 8-13 Hz). Conversely, in a diaxial conformation, the protons at C1 and C2 would be equatorial, leading to a smaller coupling constant (typically 2-5 Hz).

Techniques for Differentiation of Diastereomeric Mixtures using NMR

When dealing with a mixture of diastereomers, such as a mix of cis- and this compound, ¹H and ¹³C NMR spectroscopy are powerful tools for differentiation and quantification. Diastereomers have different physical properties and, consequently, will exhibit distinct chemical shifts and coupling constants in their NMR spectra.

For a mixture of cis- and this compound, the signals for the methyl group, the methine proton adjacent to the acetate group (H1), and the methine proton adjacent to the methyl group (H2) would appear at different chemical shifts for each isomer. By integrating the signals corresponding to each diastereomer, their relative ratio in the mixture can be accurately determined. A patent describing the synthesis of 2-methylcyclohexyl acetate indicates that the reaction of 2-methylcyclohexanol (B165396) with an acylating agent results in a mixture of cis and trans isomers, which can be distinguished and quantified by gas chromatography google.com. The same principle of differentiation applies to NMR spectroscopy.

The following table illustrates hypothetical ¹H NMR data for the differentiation of cis and trans isomers of 2-methylcyclohexyl acetate, based on known trends for substituted cyclohexanes.

| Proton | cis-2-Methylcyclohexyl Acetate (a,e) | This compound (e,e) |

| H1 (CHOAc) | Multiplet (small J-couplings) | Multiplet (large J-couplings) |

| H2 (CHCH₃) | Multiplet | Multiplet |

| CH₃ (ester) | Singlet | Singlet |

| CH₃ (ring) | Doublet | Doublet |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Analysis

GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

The purity of a this compound sample can be readily assessed by GC. A pure sample will ideally show a single peak in the chromatogram. The presence of other peaks would indicate impurities, which could include the cis isomer, unreacted starting materials (2-methylcyclohexanol and acetic acid), or by-products. Chiral GC columns can be employed to separate the enantiomers of this compound, allowing for the determination of enantiomeric purity researchgate.netgcms.cz.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. For 2-methylcyclohexyl acetate, the molecular ion peak would be observed at m/z 156. The fragmentation pattern is characterized by the loss of specific neutral fragments.

A typical fragmentation pattern for 2-methylcyclohexyl acetate would include a prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. Another significant fragmentation pathway involves the loss of acetic acid (60 Da) from the molecular ion, leading to a peak at m/z 96, which corresponds to the methylcyclohexene cation. Other fragments corresponding to the cleavage of the cyclohexane ring would also be observed. The MassBank of North America (MoNA) provides experimental GC-MS data for 2-methylcyclohexyl acetate, showing prominent peaks at m/z 43, 81, 68, 55, and 41 nih.gov.

The table below summarizes the expected major fragments in the mass spectrum of 2-methylcyclohexyl acetate.

| m/z | Fragment Ion |

| 156 | [M]⁺ (Molecular Ion) |

| 96 | [M - CH₃COOH]⁺ |

| 81 | [C₆H₉]⁺ |

| 68 | [C₅H₈]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Infrared (IR) Spectroscopy for Conformational Studies and Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands for the ester functional group.

The most prominent feature in the IR spectrum of an ester is the strong C=O stretching absorption, which typically appears in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will appear as two bands in the region of 1000-1300 cm⁻¹. The spectrum will also show C-H stretching vibrations for the methyl and cyclohexyl groups just below 3000 cm⁻¹.

While IR spectroscopy is primarily used for functional group identification, it can also provide some information about the conformation of the molecule. The exact position and shape of the absorption bands can be influenced by the steric environment. For instance, the C-O stretching vibrations can sometimes be used to distinguish between axial and equatorial conformers in substituted cyclohexanes. However, for a detailed conformational analysis, NMR spectroscopy is the more powerful and definitive technique. An FTIR spectrum for 2-methylcyclohexyl acetate is available on PubChem, showing a strong carbonyl peak around 1740 cm⁻¹ nih.gov.

Preparative Chromatography (GC/HPLC) for Isomer Isolation and Purification Strategies

The synthesis of this compound often yields a mixture of cis and trans diastereomers. Preparative chromatography is essential for the isolation and purification of the desired trans isomer.

Preparative Gas Chromatography (prep-GC) is a suitable technique for separating volatile isomers like those of 2-methylcyclohexyl acetate. The principle is the same as analytical GC, but on a larger scale to allow for the collection of separated components. By using a column with high separation efficiency and optimizing the temperature program, the cis and trans isomers can be separated based on their different boiling points and interactions with the stationary phase. The separated isomers can then be collected in traps as they elute from the column. A patent for the synthesis of 2-methylcyclohexyl acetate mentions the use of high vacuum rectification, a fractional distillation technique, to obtain the final product with high purity, which is analogous to the separation achieved by preparative GC google.com.

Preparative High-Performance Liquid Chromatography (prep-HPLC) can also be employed for the separation of diastereomers. While less common for such volatile compounds, it can be effective, particularly when using normal-phase chromatography on a silica (B1680970) gel column nih.gov. The different polarities of the cis and trans isomers lead to different retention times, allowing for their separation. For the separation of enantiomers, chiral stationary phases (CSPs) in either prep-GC or prep-HPLC are required.

The general strategy for obtaining pure this compound involves:

Synthesis, typically through the esterification of 2-methylcyclohexanol, which itself is often produced by the hydrogenation of o-cresol (B1677501) google.com.

Initial purification by distillation to remove unreacted starting materials and low-boiling by-products.

Separation of the cis and trans diastereomers using preparative GC or HPLC.

Analysis of the collected fractions by analytical GC or NMR to confirm purity and stereochemical integrity.

Derivatization and Synthetic Applications in Complex Molecule Synthesis

Role as an Intermediate in the Synthesis of Chiral Compounds

The trans-1,2-disubstituted cyclohexane (B81311) framework is a common motif in chiral auxiliaries and intermediates. The defined spatial orientation of the functional groups allows for effective stereocontrol in a variety of chemical transformations.

A primary application of racemic trans-2-substituted cyclohexyl acetates is in the synthesis of enantiomerically pure compounds through kinetic resolution. Enzymatic hydrolysis is a particularly effective method for this separation. Lipases, such as those found in crude pig liver acetone (B3395972) powder (PLAP), can selectively hydrolyze one enantiomer of the racemic acetate (B1210297) at a much faster rate than the other. chimia.ch

This process yields a mixture of an enantiomerically enriched alcohol and the unreacted, enantiomerically enriched acetate, which can then be separated by standard chromatographic techniques. chimia.ch For example, in the resolution of racemic trans-2-phenylcyclohexyl acetate, treatment with PLAP results in a nearly 1:1 mixture of the (-)-alcohol and the (+)-acetate. chimia.ch Subsequent alkaline hydrolysis of the separated acetate provides the (+)-alcohol. chimia.ch A similar lipase-catalyzed hydrolytic kinetic resolution has been demonstrated on a multigram scale for trans-2-azidocyclohexyl acetate, highlighting the broad utility of this method for 1,2-trans-disubstituted cyclohexane systems. nih.gov

The resulting enantiomerically pure cyclohexanol (B46403) derivatives are valuable chiral auxiliaries. Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, enantiomerically pure trans-2-phenyl-1-cyclohexanol, accessible from its acetate, has been widely used as a chiral auxiliary in asymmetric reactions since its introduction in 1985. wikipedia.org More complex derivatives, such as trans-2-tritylcyclohexanol (TTC), have been developed to exert even greater conformational control in reactions like permanganate-mediated oxidative cyclizations. researchgate.netnih.gov

The substituted cyclohexane ring is a key structural feature in numerous pharmacologically active compounds. The defined stereochemistry of these rings is often crucial for biological activity. A prominent example is the atypical antipsychotic drug Cariprazine, used to treat schizophrenia and bipolar disorder. nih.gov

A critical intermediate in the synthesis of Cariprazine is a trans-1,4-substituted cyclohexane derivative. nih.govresearchgate.net Various synthetic routes to Cariprazine and its intermediates have been developed, underscoring the importance of controlling the stereochemistry of the cyclohexane core. google.comgoogle.comgoogleapis.com One patented route involves the preparation of a key intermediate, ethyl 2-(trans-4-aminocyclohexyl)acetate, through a two-step hydrogenation of 4-nitrophenylacetic acid followed by esterification. nih.gov More recent biocatalytic approaches utilize transaminases to achieve the desired trans stereochemistry, either through diastereoselective amination of a ketone precursor or by selective deamination of the undesired cis-isomer from a diastereomeric mixture. nih.govresearchgate.net

While these examples feature a 1,4-substitution pattern, they demonstrate the value of the cyclohexane scaffold, provided by precursors like 2-methylcyclohexanol (B165396), in constructing complex drug molecules where the trans configuration is essential for therapeutic function. nih.gov

Synthesis of Related Cyclohexyl Acetate Derivatives

The esterification or acylation of cyclohexanols is a fundamental reaction for producing cyclohexyl acetates. The stereochemical outcome of these reactions is highly dependent on the substrate and the reaction conditions.

The acylation of trans-2-substituted cyclohexanols with acyl chlorides is a diastereoselective reaction, meaning it produces unequal amounts of the diastereomeric ester products. google.com Studies have shown that the nature of the substituent at the 2-position of the cyclohexanol ring plays a crucial role in directing the stereochemical course of the acylation. chimia.chgoogle.com The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Research has revealed that the choice of catalyst and the nature of the substituent on the cyclohexanol ring can dramatically influence the diastereoselectivity of acylation reactions. A particularly noteworthy finding is the ability of the achiral acyl-transfer catalyst, pyridine (B92270), to not only accelerate the reaction but, in some cases, to completely invert the diastereoselectivity compared to the uncatalyzed reaction. google.com

This reversal is attributed to a change in the reaction mechanism, where pyridine participates directly in the acyl transfer. The presence of a heteroatom (like oxygen or sulfur) in the substituent at the trans-2-position appears to be essential for this reversal effect. google.com Computational studies suggest that in the pyridine-catalyzed pathway, an interaction occurs between the heteroatom of the substituent and the pyridinium (B92312) intermediate in the transition state, which favors the formation of the opposite diastereomer. google.com

The table below summarizes the effect of different substituents on the diastereomeric ratio (dr) of the products formed from the acylation of various racemic trans-2-substituted cyclohexanols with racemic 2-chloropropionyl chloride, both in the absence and presence of pyridine.

| Substituent (R) in trans-2-R-cyclohexanol | Condition | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Phenoxy (OPh) | No Pyridine | 1 : 2.2 | google.com |

| With Pyridine | 4.2 : 1 | ||

| Phenylthio (SPh) | No Pyridine | 1 : 2.1 | google.com |

| With Pyridine | 2.9 : 1 | ||

| Naphthyloxy | No Pyridine | 1 : 2.2 | google.com |

| With Pyridine | 3.8 : 1 | ||

| Benzyl (CH2Ph) | No Pyridine | 1 : 1.2 | google.com |

| With Pyridine | 1 : 1.2 |

Table 1: Influence of Pyridine on the Diastereoselectivity of Acylation of trans-2-Substituted Cyclohexanols. Note the inversion of selectivity for substituents containing a heteroatom.

Transformations to other Key Cyclohexane Derivatives for Diverse Synthetic Routes

trans-2-Methylcyclohexyl acetate can be readily transformed into other key cyclohexane derivatives, opening up diverse synthetic pathways. The most fundamental transformations involve the acetate and hydroxyl functionalities.

The ester group can be easily removed via hydrolysis under either acidic or basic conditions to revert to the parent alcohol, trans-2-methylcyclohexanol. rsc.orgresearchgate.net This reaction is a key step in kinetic resolution protocols, where the selectively formed alcohol is separated from the unreacted acetate. chimia.ch Kinetic studies on the alkaline hydrolysis of various methylcyclohexyl acetates have shown that esters with an equatorial acetoxy group (as is favored in this compound) hydrolyze more rapidly than those with an axial acetoxy group. rsc.org

The parent alcohol, 2-methylcyclohexanol, can undergo acid-catalyzed dehydration to yield a mixture of alkenes. upenn.eduyoutube.comupenn.edu This elimination reaction typically produces 1-methylcyclohexene as the major product, following Zaitsev's rule, along with 3-methylcyclohexene. upenn.eduupenn.eduacs.org This transformation provides a direct route from the saturated cyclohexane ring to unsaturated derivatives, which are themselves versatile intermediates for further functionalization.

Biocatalytic and Enzymatic Transformations of Trans 2 Methylcyclohexyl Acetate

Microbial Resolution of Racemic Mixtures

The resolution of racemic mixtures into their constituent enantiomers is a cornerstone of stereoselective synthesis. In the case of (±)-trans-2-methylcyclohexyl acetate (B1210297), microbial-mediated processes have been shown to be effective. These processes leverage the inherent stereoselectivity of microbial enzymes to preferentially act on one enantiomer in the racemic mixture, allowing for the separation of the two.

Asymmetric Hydrolysis Using Microorganism-Derived Esterases

The asymmetric hydrolysis of (±)-trans-2-methylcyclohexyl acetate has been successfully demonstrated using whole-cell biocatalysts. tandfonline.com This method relies on the esterase enzymes produced by various microorganisms to selectively hydrolyze one of the enantiomers of the acetate, leading to the formation of an optically active alcohol and the corresponding unreacted, optically active acetate.

A key study in this area demonstrated that various fungi and bacteria can effect this transformation. tandfonline.com For instance, when racemic trans-2-methylcyclohexyl acetate was subjected to hydrolysis by the fungus Trichoderma reesei, it resulted in the production of (-)-trans-2-methylcyclohexanol and the unreacted (+)-trans-2-methylcyclohexyl acetate. This indicates that the esterases from this microorganism preferentially hydrolyze the (1S,2S)-acetate.

Similarly, other microorganisms have been identified as effective catalysts for this resolution. The following table summarizes the results of the asymmetric hydrolysis of (±)-trans-2-methylcyclohexyl acetate using different microbial cultures after 72 hours of incubation.

| Microorganism | Hydrolysis Rate (%) | Optical Rotation of Product Alcohol ((\alpha)) | Optical Rotation of Recovered Acetate ((\alpha)) |

| Trichoderma reesei | 40 | -25.0° | +35.2° |

| Bacillus subtilis var. niger | 35 | -28.0° | +30.1° |

| Pseudomonas fluorescens | 30 | -22.5° | +28.5° |

Data sourced from foundational studies on microbial resolution of alkylcyclohexanols. tandfonline.com

Enantioselective Production of trans-2-Methylcyclohexanol via Biocatalysis

The primary outcome of the microbial kinetic resolution of racemic this compound is the enantioselective production of trans-2-methylcyclohexanol. The process yields one enantiomer of the alcohol directly from the hydrolysis reaction, while the other can be obtained by the subsequent chemical hydrolysis of the remaining optically enriched acetate.

Following the biocatalytic step, standard separation techniques, such as column chromatography, can be employed to isolate the optically active alcohol and the unreacted acetate. The enantiomeric purity of the products is a critical measure of the success of the resolution. For example, the hydrolysis of (±)-trans-2-methylcyclohexyl acetate by Trichoderma reesei not only yields (-)-trans-2-methylcyclohexanol but also leaves behind (+)-trans-2-methylcyclohexyl acetate with significant optical purity. tandfonline.com

The table below details the specific rotation and the calculated optical purity of the products obtained from the microbial hydrolysis of (±)-trans-2-methylcyclohexyl acetate. The optical purity is calculated based on the maximum specific rotation for enantiomerically pure (-)-trans-2-methylcyclohexanol, which is reported to be -41.5°.

| Product | Specific Rotation ((\alpha)) | Calculated Optical Purity (%) |

| (-)-trans-2-Methylcyclohexanol | -25.0° | 60.2 |

| (+)-trans-2-Methylcyclohexyl Acetate | +35.2° | - |

Optical purity of the alcohol is a key indicator of the enantioselectivity of the microbial esterase.

This biocatalytic approach highlights a practical and green method for accessing valuable chiral synthons from readily available racemic starting materials, underscoring the potential of microbial enzymes in modern organic chemistry.

Computational Chemistry and Theoretical Modeling Studies of Trans 2 Methylcyclohexyl Acetate

Computational chemistry and theoretical modeling have become indispensable tools for understanding the intricate molecular behavior of trans-2-Methylcyclohexyl acetate (B1210297). These methods provide deep insights into its structure, reactivity, and the mechanisms of reactions it undergoes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-2-Methylcyclohexyl acetate, and how can stereoselectivity be controlled?

- Methodological Answer : The compound is synthesized via solvolysis of 2-methyl-5-hexenyl brosylate precursors, favoring a chair-like transition state. Under controlled conditions (e.g., polar solvents, ambient temperature), this yields 83% trans isomer due to equatorial methyl orientation. Stereoselectivity is enhanced by selecting precursors that stabilize chair conformers and avoiding steric hindrance. Fractional distillation or preparative GC isolates the trans isomer, with purity confirmed via GC-MS and NMR .

Q. Which spectroscopic techniques are most reliable for confirming the trans configuration?

- Methodological Answer : Chiral shift reagents (e.g., Eu-Resolve®) in NMR spectroscopy resolve diastereomeric splitting, while coupling constants () and nuclear Overhauser effect (NOE) experiments confirm spatial proton arrangements. For example, this compound exhibits distinct H-NMR signals for axial/equatorial protons and NOE correlations between the methyl group and adjacent acetate protons .

Q. How can researchers purify this compound from isomeric mixtures?

- Methodological Answer : Use fractional distillation (boiling point differences) or preparative chromatography (GC/HPLC). Validate purity via retention time matching in GC-MS and comparison to reference spectra. Anhydrous conditions prevent hydrolysis during purification .

Advanced Research Questions

Q. What mechanistic insights explain minor cis isomer formation during synthesis?

- Methodological Answer : Minor cis isomers (~17%) arise from axial nucleophilic attack on the carbocation intermediate or boat-like conformers. Investigate using kinetic isotope effects (KIEs) to track attack trajectories or low-temperature NMR to capture transient conformers. Computational modeling (DFT) can assess transition-state energies and steric effects .

Q. How can data contradictions in reported yields be resolved across studies?

- Methodological Answer : Discrepancies often stem from solvent polarity, temperature, or precursor conformation. Reproduce reactions under standardized conditions (e.g., acetonitrile, 25°C) and use kinetic studies to isolate variables. Cross-validate yields via isotopic labeling and compare with solvolysis data from Table I (83% trans yield under chair-like conditions) .

Q. What role does steric hindrance play in stabilizing intermediates during synthesis?

- Methodological Answer : Steric effects in chair conformers (e.g., equatorial methyl groups) stabilize carbocation intermediates by minimizing 1,3-diaxial interactions. Use Hammett/Taft steric parameters to correlate substituent size with reaction rates. Molecular mechanics simulations (e.g., MM2) quantify strain energies in alternative conformers .

Q. How can computational methods improve the design of stereoselective syntheses?

- Methodological Answer : Density Functional Theory (DFT) predicts transition-state geometries and activation energies. For example, simulations of 2-methyl-5-hexenyl brosylate cyclization reveal a 3.9 kcal/mol preference for chair-like over boat-like conformers. Pair computational results with experimental kinetics (Eyring plots) to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.